1-(3-Nitrophenyl)piperidine
Overview
Description
1-(3-Nitrophenyl)piperidine is an organic compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine, and the addition of a nitrophenyl group at the 1-position of the piperidine ring introduces unique chemical properties
Scientific Research Applications
1-(3-Nitrophenyl)piperidine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The biological activity and potential therapeutic effects of 1-(3-Nitrophenyl)piperidine depend on its mechanism of action. Research suggests that it exhibits anticancer properties by modulating crucial signaling pathways involved in cancer cell growth and survival. These pathways include STAT-3, NF-κB, PI3K/Akt, JNK/p38-MAPK, TGF-β/SMAD, and others .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Nitrophenyl)piperidine can be synthesized through several methods. One common approach involves the condensation of 3-nitrobenzaldehyde with piperidine under acidic conditions to form the corresponding Schiff base, which is then reduced to yield this compound. Another method involves the nucleophilic aromatic substitution of 3-nitrochlorobenzene with piperidine in the presence of a base such as sodium carbonate.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using the aforementioned synthetic routes. The reactions are optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Nitrophenyl)piperidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents like iron powder and hydrochloric acid.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Iron powder, hydrochloric acid.
Substitution: Sodium carbonate, various nucleophiles.
Major Products Formed:
Reduction: 1-(3-Aminophenyl)piperidine.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Comparison with Similar Compounds
1-(3-Nitrophenyl)piperidine can be compared with other piperidine derivatives, such as:
1-(4-Nitrophenyl)piperidine: Similar structure but with the nitro group at the 4-position, which may result in different chemical and biological properties.
1-(2-Nitrophenyl)piperidine: Nitro group at the 2-position, leading to distinct reactivity and applications.
1-(3-Aminophenyl)piperidine:
Properties
IUPAC Name |
1-(3-nitrophenyl)piperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c14-13(15)11-6-4-5-10(9-11)12-7-2-1-3-8-12/h4-6,9H,1-3,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFXXAZWSYHLLOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC(=CC=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40563780 | |
Record name | 1-(3-Nitrophenyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40563780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27969-73-9 | |
Record name | 1-(3-Nitrophenyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40563780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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